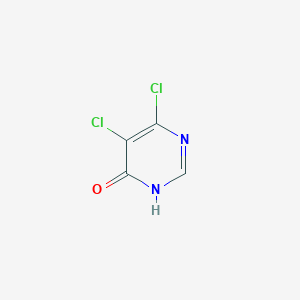

5,6-Dichloropyrimidin-4-ol

Description

The exact mass of the compound 5,6-Dichloropyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,6-Dichloropyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloropyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPOBVJWKRFZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476040 | |

| Record name | 5,6-Dichloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-91-6 | |

| Record name | 5,6-Dichloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 5,6-Dichloropyrimidin-4-ol in Medicinal Chemistry

This guide provides an in-depth technical analysis of 5,6-Dichloropyrimidin-4-ol (CAS: 88982-91-6), a critical heterocyclic scaffold used in the synthesis of antiviral agents, agrochemicals, and purine mimetics.

Executive Summary

5,6-Dichloropyrimidin-4-ol (also designated as 5,6-dichloropyrimidin-4(3H)-one) represents a "privileged scaffold" in drug discovery due to its unique halogen substitution pattern.[1] Unlike the more common 2,4-dichloropyrimidine, this molecule possesses a C5-chlorine atom that is electronically distinct and metabolically stable, while the C4-hydroxyl group serves as a versatile handle for activation. This guide details its physicochemical behavior, activation protocols, and regioselective functionalization strategies.[1]

Part 1: Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

In the solid state and polar aprotic solutions (DMSO, DMF), the molecule predominantly exists as the lactam (oxo) tautomer, 5,6-dichloropyrimidin-4(3H)-one. However, under basic conditions or during nucleophilic substitution, it reacts via the lactim (hydroxy) form.[1] Understanding this equilibrium is vital for solubility optimization and predicting reactivity.[1]

Figure 1: Tautomeric Equilibrium of 5,6-Dichloropyrimidin-4-ol

Caption: The equilibrium shifts toward the lactim form in the presence of base, facilitating O-alkylation or activation with POCl₃.

Physicochemical Data Table

| Property | Value | Context |

| CAS Number | 88982-91-6 | Unique Identifier |

| Molecular Formula | C₄H₂Cl₂N₂O | MW: 164.98 g/mol |

| Appearance | Off-white / Light yellow solid | Crystalline powder |

| Melting Point | 212–214 °C | Indicates strong H-bonding (dimerization) |

| pKa (Predicted) | ~5.15 | Acidic proton at N3/O; deprotonates with weak bases (e.g., K₂CO₃) |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane, DCM) |

| Stability | Moisture Sensitive | Store under inert atmosphere (Argon/N₂) at 2–8°C |

Part 2: Reactivity Landscape & Regioselectivity

The chemical utility of 5,6-dichloropyrimidin-4-ol lies in the electronic differentiation between the C5 and C6 positions.[1]

-

C4-OH Activation: The hydroxyl group is a "mask" for the C4-Cl.[1] Treatment with phosphorous oxychloride (POCl₃) converts the core into 4,5,6-trichloropyrimidine .[1]

-

The "Chlorine Dance" (Regioselectivity):

-

C5-Cl (Meta-like): Electronically reinforced.[1] It is extremely difficult to displace via Nucleophilic Aromatic Substitution (SNAr) because it is not activated by the ring nitrogens (it is meta to both N1 and N3).[1]

-

C6-Cl (Para-like): Highly reactive.[1] Positioned para to N1 and ortho to N3, it is the primary site for nucleophilic attack after activation.[1]

-

Figure 2: Activation and Regioselective Substitution Workflow

Caption: Activation with POCl3 creates a trichloro-species. Subsequent SNAr is governed by the directing effect of the C5-Cl, often favoring C4 substitution due to the alpha-nitrogen effect.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Activation to 4,5,6-Trichloropyrimidine

Objective: Convert the inert hydroxyl group into a reactive chlorine leaving group.[1] This is the standard "entry point" for using this scaffold.

Reagents:

-

Phosphorous Oxychloride (POCl₃) (5.0 – 10.0 eq) [Solvent & Reagent]

-

N,N-Diethylaniline (1.0 eq) [Catalyst/Acid Scavenger]

Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar balloon). Safety: POCl₃ is highly corrosive and reacts violently with water.[1][4] Work in a fume hood.

-

Addition: Charge the flask with 5,6-dichloropyrimidin-4-ol. Carefully add POCl₃ (neat) to create a suspension.[1] Add N,N-diethylaniline slowly (exothermic).[1]

-

Reaction: Heat the mixture to reflux (approx. 105–110 °C). The suspension will dissolve into a clear yellow/orange solution as the reaction proceeds.[1]

-

Validation Check: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material (polar, stays at baseline) should disappear, replaced by a high-R_f spot (non-polar trichloride).

-

-

Workup (Critical):

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove excess POCl₃ (use a base trap for the pump).[1]

-

Quench: Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

-

Extract with Dichloromethane (DCM) (3x).[1] Wash organics with sat.[1] NaHCO₃ (until neutral) and Brine.[1]

-

-

Purification: Dry over MgSO₄ and concentrate. The resulting 4,5,6-trichloropyrimidine is often pure enough for the next step; otherwise, purify via flash chromatography (Hexanes/EtOAc).

Part 4: Applications in Drug Development

Antiviral & Anticancer Scaffolds

The 5,6-dichloro motif is frequently used to synthesize purine bioisosteres .[1] By reacting the activated pyrimidine with amidines or guanidines, researchers can close the imidazole ring to form 7,8-dichloropurines, which are precursors to CDK inhibitors.

Metabolic Stability

The presence of the C5-Chlorine blocks metabolic oxidation at this position.[1] In many pyrimidine drugs, the C5 position is a "soft spot" for cytochrome P450 oxidation.[1] Halogenation here extends the half-life (t1/2) of the final drug candidate.[1]

Part 5: Safety & Handling

-

Hazard Classification: GHS07 (Warning).[1]

-

H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Storage: The hydroxyl group makes the compound hygroscopic.[1] Store in a tightly sealed container at 2–8°C.

-

Disposal: Halogenated organic waste.[1][4] Do not mix with strong oxidizers.[1]

References

-

PubChem. (2025).[1] 5-Amino-4,6-dichloropyrimidine and Related Compounds (Data for CAS 88982-91-6).[1][5][6] National Library of Medicine.[1] [Link]

-

Master Organic Chemistry. (2015). Elimination of Alcohols with POCl3 (Mechanistic Analogues for Pyrimidinol Activation).[1][Link]

-

WuXi AppTec. (2021).[1] Regioselectivity in SNAr Reactions of Dichloropyrimidines. QM Magic Class.[1][7] [Link]

Sources

- 1. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-DICHLORO-6-HYDROXYPYRIMIDINE | 88982-91-6 [chemicalbook.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 5. 1204736-25-3,1-Methyl-5-nitro-1,2,3-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. CAS 88982-91-6 | 4H01-5-2Y | MDL MFCD09909774 | 5,6-Dichloropyrimidin-4-ol | SynQuest Laboratories [synquestlabs.com]

- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-depth Technical Guide to Dichloropyrimidinols for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Field-Proven Insights into the Synthesis, Properties, and Applications of Key Dichloropyrimidine Intermediates

In the landscape of heterocyclic chemistry, pyrimidine derivatives stand out as foundational scaffolds in a vast array of biologically active molecules. Among these, dichloropyrimidines are pivotal intermediates, offering versatile reaction sites for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of a key dichloropyrimidine derivative, clarifying common nomenclature ambiguities and presenting its chemical properties, synthesis, and applications, with a particular focus on its relevance in drug discovery and development.

While the query for "5,6-Dichloropyrimidin-4-ol" is noted, available chemical databases predominantly identify a closely related and more commonly referenced isomer: 4,6-Dichloropyrimidin-5-ol . It is highly probable that this is the intended compound of interest, with the CAS Number 425394-89-4 . This guide will focus on this compound, while also providing comparative data on other significant dichloropyrimidine isomers to offer a comprehensive resource.

Core Compound Identification and Properties

4,6-Dichloropyrimidin-5-ol

Physicochemical Properties:

| Property | Value | Source |

| Purity | 95% | ChemUniverse[1] |

| MDL Number | MFCD17392595 | ChemUniverse[1] |

Chemical Structure:

Caption: Structure of 4,6-Dichloropyrimidin-5-ol

Comparative Isomers

To provide a broader context, it is valuable to consider other commercially available and frequently studied dichloropyrimidine isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-4,6-dichloropyrimidine | 56-05-3[2][3][4][5][6][7] | C₄H₃Cl₂N₃ | 163.99[2][3] |

| 5-Amino-4,6-dichloropyrimidine | 5413-85-4[8][9][10][11][12][13] | C₄H₃Cl₂N₃ | 163.99[10][12] |

| 4,6-Dichloropyrimidine | 1193-21-1[14][15] | C₄H₂Cl₂N₂ | 148.98[15][16] |

| 5,6-Dichloropyrimidine-4-carboxylic acid | 914916-97-5[17] | C₅H₂Cl₂N₂O₂ | 192.99[17] |

Synthesis and Reactivity

The dichloropyrimidine core is a versatile scaffold primarily due to the reactivity of the chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups.

General Synthesis of Dichloropyrimidines

Halogenated pyrimidines are often synthesized from dihydroxypyrimidines using chlorinating agents. For instance, the Vilsmeier-Haack reaction is an effective method for converting 4,6-dihydroxypyrimidines to their 4,6-dichloro counterparts.[18] Another common approach involves the use of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6]

A patent for the preparation of 5-methoxy-4,6-dichloropyrimidine describes a method that uses phosphorus trichloride, which is noted as being less toxic than phosphorus oxychloride.[19] This highlights a critical consideration in process chemistry: the selection of reagents to minimize operational hazards.

Key Reactions of Dichloropyrimidines

The two chlorine atoms on the pyrimidine ring can be sequentially or simultaneously replaced by nucleophiles. The regioselectivity of these reactions is influenced by the electronic nature of the pyrimidine ring and the specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Workflow:

Caption: Generalized SNAr Workflow for Dichloropyrimidines.

A study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde demonstrated that SNAr reactions with various amines can proceed under mild, environmentally friendly conditions.[18] This work underscores the tunability of these reactions to achieve desired substitutions.

Applications in Drug Discovery and Agrochemicals

Dichloropyrimidines are crucial building blocks in the synthesis of a wide range of therapeutic agents and agrochemicals.[14]

Pharmaceutical Applications

-

Antiviral Agents: The pyrimidine structure is a core component of nucleoside analogs that can inhibit viral replication.[14] For example, 2-amino-4,6-dichloropyrimidine has been shown to inhibit the growth of herpes simplex virus and influenza virus in cell cultures.[2]

-

Anticancer Agents: Derivatives of dichloropyrimidines have shown promising cytotoxic activity against various cancer cell lines.[14] The ability to modify the structure allows medicinal chemists to fine-tune the pharmacological properties for targeted therapies.[14]

-

Other Therapeutic Areas: These intermediates are also used in the synthesis of anticonvulsant agents and N(7)-substituted purines.[8]

Agrochemical Applications

4,6-Dichloropyrimidine is instrumental in the development of modern herbicides and pesticides.[14] Its versatility allows for the creation of active ingredients that offer potent and selective weed and pest control, thereby enhancing crop yields.[14]

Experimental Protocols

Synthesis of 5-Amino-4,6-dichloropyrimidine via Reduction

This protocol is based on the reduction of 4,6-dichloro-5-nitropyrimidine.

Materials:

-

4,6-Dichloro-5-nitropyrimidine

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate (EA)

-

Parr hydrogenation reactor

-

Diatomaceous earth

Procedure:

-

Add 10% Pd/C catalyst (0.05 g) to a solution of 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL) in a Parr hydrogenation reactor.[20]

-

Replace the air in the reactor with nitrogen three times.[20]

-

Carry out the hydrogenation reaction at room temperature and atmospheric pressure.[20]

-

Upon completion of the reaction (monitor by TLC), filter the reaction solution through a diatomaceous earth filter to remove the Pd/C catalyst.[20]

-

Concentrate the filtrate to obtain the target product, 4,6-dichloro-5-aminopyrimidine.[20]

SNAr Amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

This protocol describes the synthesis of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde.[18]

Materials:

-

2-amino-4,6-dichloropyrimidine-5-carbaldehyde

-

Indoline

-

Methanol

-

Sodium hydroxide (NaOH)

Procedure:

-

To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in methanol (5.0 mL), add NaOH (0.2 g, 5 mmol).[18]

-

Stir the reaction mixture at room temperature for 1 hour.[18]

-

Monitor the progress of the reaction using TLC.[18]

-

Isolate the resulting solid by filtration.[18]

-

Recrystallize the solid from ethanol to yield the purified product.[18]

Safety and Handling

Dichloropyrimidine derivatives are reactive chemicals and should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[21][22][23] Wash hands thoroughly after handling.[21][22][24] Wear protective gloves, clothing, and eye/face protection.[21][22][25]

-

Hazards: These compounds can cause skin and serious eye irritation.[4][10][21] They may also cause respiratory irritation.[4][10] 4,6-Dichloropyrimidine is corrosive and can cause severe skin burns and eye damage.[15]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][21][24] Some derivatives may be moisture-sensitive.[9][24]

Spectroscopic Data

Characterization of dichloropyrimidine derivatives relies on standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the synthesized compounds. In some cases, analysis in solvents like DMSO-d₆ may be necessary for insoluble compounds.[26]

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[10]

-

IR Spectroscopy: Helps to identify characteristic functional groups present in the molecule.[10][13]

Conclusion

Dichloropyrimidinols and their amino analogs are indispensable intermediates in modern synthetic chemistry, with profound implications for the development of new pharmaceuticals and agrochemicals. A thorough understanding of their synthesis, reactivity, and handling is crucial for any researcher working in these fields. This guide provides a consolidated resource, clarifying the identity of 4,6-Dichloropyrimidin-5-ol and offering a technical foundation for its effective utilization in research and development.

References

- 4,6-Dichloropyrimidine - SLT. (URL: )

- CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google P

- 5-Amino-4,6-dichloropyrimidine 97 5413-85-4 - Sigma-Aldrich. (URL: )

- 5-Amino-4,6-dichloropyrimidine | 5413-85-4 - ChemicalBook. (URL: )

- Innovating with 4,6-Dichloropyrimidine: Applications in Pharma and Agrochemicals. (URL: )

- 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem - NIH. (URL: )

- 4,6-DICHLOROPYRIMIDIN-5-OL [P93152] - ChemUniverse. (URL: )

- 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 - Biosynth. (URL: )

- 5-Amino-4,6-dichloropyrimidine CAS#: 5413-85-4 - ChemicalBook. (URL: )

- 5-Amino-4,6-dichloropyrimidine 97 5413-85-4 - Sigma-Aldrich. (URL: )

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: )

- 5-Amino-4,6-dichloropyrimidine synthesis - ChemicalBook. (URL: )

- 56-05-3|2-Amino-4,6-dichloropyrimidine|BLD Pharm. (URL: )

- 914916-97-5|5,6-Dichloropyrimidine-4-carboxylic acid|BLD Pharm. (URL: )

- 5 - SAFETY D

- 104850 - 4,6-Dichloropyrimidine - Safety D

- 6 - SAFETY D

- Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97% - Cole-Parmer. (URL: )

- MSDS of 4,6-Dichloropyrimidin-5-ol. (URL: )

- Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Deriv

- 56-05-3 Cas No. | 2-Amino-4,6-dichloropyrimidine - Apollo Scientific. (URL: )

- 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem - NIH. (URL: )

- 2-Amino-4,6-dichloropyrimidine 56-05-3 wiki - Guidechem. (URL: )

- 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem - NIH. (URL: )

- 5-Amino-4,6-dichloropyrimidine - the NIST WebBook. (URL: )

- 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum - ChemicalBook. (URL: )

Sources

- 1. 4,6-DICHLOROPYRIMIDIN-5-OL [P93152] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. biosynth.com [biosynth.com]

- 3. 56-05-3|2-Amino-4,6-dichloropyrimidine|BLD Pharm [bldpharm.com]

- 4. 56-05-3 Cas No. | 2-Amino-4,6-dichloropyrimidine | Apollo [store.apolloscientific.co.uk]

- 5. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum [chemicalbook.com]

- 8. 4,6-二氯-5-氨基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Amino-4,6-dichloropyrimidine | 5413-85-4 [chemicalbook.com]

- 10. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Amino-4,6-dichloropyrimidine CAS#: 5413-85-4 [m.chemicalbook.com]

- 12. 5-Amino-4,6-dichloropyrimidine 97 5413-85-4 [sigmaaldrich.com]

- 13. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]

- 14. nbinno.com [nbinno.com]

- 15. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sltchemicals.com [sltchemicals.com]

- 17. 914916-97-5|5,6-Dichloropyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 18. mdpi.com [mdpi.com]

- 19. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 20. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. capotchem.cn [capotchem.cn]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. dcfinechemicals.com [dcfinechemicals.com]

- 26. iq.ufrgs.br [iq.ufrgs.br]

Technical Deep Dive: 5,6-Dichloropyrimidin-4-ol in Medicinal Chemistry

Topic: 5,6-Dichloropyrimidin-4-ol Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

5,6-Dichloropyrimidin-4-ol (CAS: 88982-91-6) represents a critical scaffold in the design of bioactive heterocycles.[1] Characterized by its dual halogenation pattern and keto-enol tautomerism, this molecule serves as a versatile electrophile in nucleophilic aromatic substitution (

Molecular Architecture & Tautomeric Equilibrium

Structural Analysis

The core of 5,6-dichloropyrimidin-4-ol consists of a pyrimidine ring substituted with chlorine atoms at the C5 and C6 positions and a hydroxyl group at the C4 position. The electronic environment is dominated by the strong electron-withdrawing nature of the two nitrogen atoms (N1, N3) and the chlorine substituents, creating a highly electron-deficient

Keto-Enol Tautomerism

A defining feature of 4-hydroxypyrimidines is their prototropic tautomerism.[1] While often chemically named as the "ol" (lactim) form, crystallographic and solution-phase studies of analogous pyrimidines indicate that the 4(3H)-one (lactam) tautomer predominates in neutral media.

-

Lactam Form (5,6-dichloro-3H-pyrimidin-4-one): Favored in solid state and neutral aqueous solution due to the stability of the amide-like resonance (N-C=O).[1]

-

Lactim Form (5,6-dichloropyrimidin-4-ol): Becomes relevant in basic conditions or during O-alkylation reactions.[1]

The specific positioning of the chlorine at C5 sterically influences the tautomeric equilibrium, potentially destabilizing the planar hydrogen-bonding networks typically seen in unsubstituted pyrimidinones.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for handling and formulation.

| Property | Value | Notes |

| CAS Number | 88982-91-6 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 164.98 g/mol | |

| Melting Point | 212–213.5 °C | High MP indicates strong intermolecular H-bonding (dimerization) |

| pKa (Predicted) | ~5.15 | Acidic proton at N3/O4; deprotonates to form anion |

| Density (Predicted) | 1.76 ± 0.1 g/cm³ | High density due to di-halogenation |

| Solubility | DMSO, Methanol | Sparingly soluble in water; soluble in basic aqueous media |

| Appearance | Off-white to light yellow solid | Sensitive to light/moisture; store under inert gas |

Reactivity & Functionalization Strategies

The chemical utility of 5,6-dichloropyrimidin-4-ol lies in the differential reactivity of its three functional handles: the C4-OH/C=O, the C6-Cl, and the C5-Cl.

Regioselectivity of Nucleophilic Aromatic Substitution ( )

The pyrimidine ring is activated for

-

C6-Cl Position: This is the most electrophilic site.[1] It is para to N1 and ortho to N3. Nucleophiles (amines, thiols) will preferentially displace the chlorine at C6.

-

C5-Cl Position: This position is meta to the ring nitrogens and is significantly less reactive towards

.[1] It typically remains intact during mild nucleophilic substitutions, preserving a handle for subsequent metal-catalyzed cross-coupling.[1]

Activation of the C4 Position

To functionalize the C4 position, the hydroxyl group is typically converted into a leaving group (Cl, Br, OTs).

-

Chlorination: Treatment with phosphorus oxychloride (

) converts the 4-ol into 4,5,6-trichloropyrimidine . This intermediate is highly reactive and allows for sequential substitution at C4 and C6.[1]

Experimental Protocol: Synthesis of 4-Amino Derivatives

Context: Introduction of an amine nucleophile at C6 while preserving the C5-Cl and C4-OH.[1]

-

Preparation: Dissolve 5,6-dichloropyrimidin-4-ol (1.0 eq) in anhydrous DMF.

-

Base Addition: Add

(2.0 eq) to deprotonate the N3/O4, increasing solubility and scavenging HCl. -

Nucleophile Addition: Add the target amine (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Pour into ice water. Acidify to pH 4–5 with 1M HCl to precipitate the product (C6-amino-C5-chloro-4-hydroxypyrimidine).[1]

[1]

Applications in Drug Discovery[5][6]

The 5,6-dichloropyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a precursor for several therapeutic classes.

Kinase Inhibitors

The pyrimidine hinge-binding motif is ubiquitous in kinase inhibitors.[1] The C5-Cl atom provides a handle to introduce hydrophobic groups that access the "gatekeeper" region of kinase ATP-binding pockets, while the C4-OH (or its amino derivatives) can form hydrogen bonds with the hinge region backbone residues.

Antiviral Agents

Analogues of dichloropyrimidines are used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The substitution at C6 allows for the attachment of solubilizing side chains or lipophilic aryl ethers essential for viral target affinity.

Agrochemicals

The scaffold is also utilized in the synthesis of broad-spectrum herbicides, where the electron-deficient pyrimidine ring mimics essential cofactors in plant biosynthetic pathways.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79434, 5-Amino-4,6-dichloropyrimidine. (Note: Structurally related reference for reactivity patterns). Retrieved from .

-

ChemicalBook (2025). 5,6-Dichloropyrimidin-4-ol Properties and Suppliers. Retrieved from .

-

BenchChem (2025). Nucleophilic Aromatic Substitution Protocols for Dichloropyrimidines. Retrieved from .

-

WuXi AppTec (2024). Regioselectivity in SnAr reactions of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from .

-

GuideChem (2025). 5,6-Dichloropyrimidin-4-ol CAS 88982-91-6 Profile. Retrieved from .

Sources

Strategic Synthesis of 5,6-Dichloropyrimidin-4-ol (5,6-Dichlorouracil) from Uracil: A Two-Step Approach to a Key Heterocyclic Intermediate

An In-Depth Technical Guide for Medicinal and Process Chemists

Abstract

5,6-Dichloropyrimidin-4-ol, commonly known as 5,6-dichlorouracil, is a highly valuable heterocyclic building block in the synthesis of complex pharmaceutical agents. The two chlorine atoms on the pyrimidine core, particularly at the electronically distinct 5- and 6-positions, offer versatile handles for subsequent functionalization through nucleophilic substitution and cross-coupling reactions. However, its synthesis from the readily available and inexpensive starting material, uracil, is not trivial. A direct one-pot dichlorination of the uracil C5-C6 double bond is chemically challenging due to the inherent reactivity of the pyrimidine ring. This guide provides a comprehensive, field-proven, two-step synthetic strategy that proceeds through a stable 5-chloro intermediate. We will delve into the mechanistic rationale behind the chosen reagents, provide detailed, self-validating experimental protocols, and summarize the critical process parameters for researchers, scientists, and drug development professionals.

Strategic Analysis: Overcoming the Regioselectivity Challenge

The synthesis of 5,6-dichloropyrimidin-4-ol from uracil presents a classic regioselectivity problem. The uracil scaffold has multiple reactive sites:

-

N1 and N3 Amide Protons: Acidic and can be deprotonated.

-

C2 and C4 Carbonyls: Can tautomerize to enol forms (pyrimidine-2,4-diol), making the hydroxyl groups susceptible to replacement by strong chlorinating agents like phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine.

-

C5-C6 Alkene: This electron-rich double bond is prone to electrophilic attack. Standard electrophilic halogenation strongly favors substitution at the C-5 position.[1]

A direct reaction with a powerful chlorinating agent intended to react with the C5-C6 bond would likely lead to a complex mixture of products due to competing reactions at the C2 and C4 positions. Therefore, a controlled, stepwise approach is necessary to achieve the desired 5,6-dichloro substitution pattern.

The strategy detailed herein leverages a logical two-step sequence:

-

Regioselective Electrophilic Chlorination at C-5: Installation of the first chlorine atom at the most electronically favorable position using a mild electrophilic source.

-

Addition-Elimination Chlorination at C-6: Activation of the C-6 position for chlorination, proceeding through a saturated intermediate to yield the final dichlorinated product.

Figure 1: High-level workflow for the synthesis of 5,6-Dichloropyrimidin-4-ol.

Part I: Synthesis of 5-Chlorouracil via Electrophilic Chlorination

Mechanism and Rationale

The first step involves the selective chlorination of the C-5 position of the uracil ring. The C-5 carbon is the most nucleophilic position in the ring, making it the prime target for electrophilic aromatic substitution.

-

Reagent Choice: N-Chlorosuccinimide (NCS) is the chlorinating agent of choice for this transformation.[1] It serves as a source of an electrophilic chlorine atom (Cl⁺) in a controlled manner, avoiding the harsh conditions and over-reactivity associated with reagents like chlorine gas.

-

Solvent: Glacial acetic acid is an ideal solvent. It readily dissolves uracil and provides a polar protic medium that facilitates the ionization of the N-Cl bond in NCS, stabilizing the intermediates of the electrophilic substitution mechanism.

The reaction proceeds via the classical mechanism for electrophilic aromatic substitution, where the π-bond of the uracil ring attacks the electrophilic chlorine of NCS, forming a resonance-stabilized cationic intermediate (a sigma complex). A base (succinimide anion or solvent) then abstracts the proton from C-5, restoring the aromaticity of the ring and yielding the 5-chlorouracil product.

Detailed Experimental Protocol: Synthesis of 5-Chlorouracil

This protocol is based on established methodologies for the C-5 chlorination of uracil derivatives.[2]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add uracil (1.0 eq, e.g., 20.0 g).

-

Solvent Addition: Add glacial acetic acid (e.g., 250 mL) to the flask to create a suspension.

-

Reagent Addition: To the stirred suspension, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

-

Reaction: Stir the mixture vigorously at ambient temperature (20-25 °C).

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane). Spot the starting material (uracil) and the reaction mixture. The reaction is complete upon the disappearance of the uracil spot, typically within 24 hours.

-

Work-up and Isolation: Once complete, pour the reaction mixture slowly into a beaker containing 1 L of ice-cold deionized water. This will precipitate the product.

-

Filtration: Stir the aqueous suspension for 30 minutes to ensure complete precipitation, then collect the white solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual acetic acid and succinimide.

-

Drying: Dry the product under vacuum at 50-60 °C to a constant weight to yield 5-chlorouracil.

Part II: Synthesis of 5,6-Dichloropyrimidin-4-ol

Mechanism and Rationale

With the C-5 position now occupied by a deactivating, electron-withdrawing chlorine atom, a second electrophilic substitution at C-6 is highly unfavorable. The synthesis of the 5,6-dichloro product from 5-chlorouracil is achieved using a more potent reagent that likely operates via an addition-elimination pathway.

-

Reagent Choice: Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.[2] It can act as a source of chlorine through different mechanisms. In this context, it likely initiates an addition across the C5-C6 double bond.

-

Proposed Mechanism: The reaction is believed to proceed through a 5,5,6-trichloro-5,6-dihydrouracil intermediate. Initially, SO₂Cl₂ facilitates the addition of Cl₂ across the double bond of 5-chlorouracil. The subsequent intermediate is unstable and readily eliminates a molecule of hydrogen chloride (HCl) to re-establish the aromatic pyrimidine system, resulting in the final 5,6-dichlorouracil product. Heating to reflux provides the necessary activation energy for both the addition and the final elimination step.

Figure 2: Proposed mechanism for the C-6 chlorination of 5-Chlorouracil.

Detailed Experimental Protocol: Synthesis of 5,6-Dichloropyrimidin-4-ol

This protocol is based on a proposed synthetic route for achieving 5,6-dichlorination.[2]

-

Safety First: Sulfuryl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This entire procedure must be performed in a well-ventilated chemical fume hood using dry glassware and appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 5-chlorouracil (1.0 eq) in a dry, chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Initial Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.2 eq) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM).

-

In-Process Control (IPC): Monitor the reaction by TLC until the 5-chlorouracil starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into ice water to quench the excess sulfuryl chloride.

-

Isolation and Purification: The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary and Characterization

The successful synthesis of 5,6-dichloropyrimidin-4-ol should be confirmed by standard analytical techniques.

| Parameter | Step 1: 5-Chlorouracil Synthesis | Step 2: 5,6-Dichlorouracil Synthesis |

| Starting Material | Uracil | 5-Chlorouracil |

| Key Reagent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |

| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) |

| Temperature | Ambient (20-25 °C) | 0 °C to Reflux (~40 °C) |

| Typical Yield | > 90% | Variable; optimization may be required. |

| Work-up | Precipitation in ice water | Quenching in ice water, filtration |

| Purification | Washing with water | Recrystallization (e.g., Ethanol/Water) |

Table 1: Summary of Reaction Parameters and Expected Outcomes.

Characterization Data for 5,6-Dichloropyrimidin-4-ol (5,6-Dichlorouracil):

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆): Expect two broad singlets in the downfield region (e.g., ~11-13 ppm) corresponding to the two N-H protons. The absence of a signal around 5-6 ppm confirms the substitution of the C-5 and C-6 protons.

-

¹³C NMR (DMSO-d₆): Expect signals corresponding to the two carbonyl carbons and the two chlorinated sp² carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). For C₄H₂Cl₂N₂O₂, the expected m/z for the molecular ion [M]⁻ would be ~179.9.

Conclusion

The synthesis of 5,6-dichloropyrimidin-4-ol from uracil is effectively achieved through a robust, two-step synthetic sequence. This strategy circumvents the challenges of regioselectivity inherent in the uracil ring system by first performing a mild electrophilic chlorination at the C-5 position with NCS, followed by a more forceful chlorination at C-6 using sulfuryl chloride. The resulting dichlorinated pyrimidine is a versatile intermediate, primed for further elaboration into novel molecular entities for drug discovery and development programs. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to reliably produce this valuable compound.

References

-

Kumar, R., Wiebe, L. I., & Knaus, E. E. (1994). A mild and efficient methodology for the synthesis of 5-halogeno uracil nucleosides that occurs via a 5-halogeno-6-azido-5,6-dihydro intermediate. Canadian Journal of Chemistry, 72(9), 2005-2010. [Link]

-

Wikipedia. (n.d.). Uracil. Retrieved February 11, 2026, from [Link]

-

Hok, L., Ulm, L., Tandarić, T., Krivohlavek, A., Šakić, D., & Vrček, V. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Chemosphere, 207, 612–619. [Link]

-

Müller, C. E., & Grote, T. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-Dichloropyrimidin-4-ol and its Tautomer

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6-Dichloropyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document, authored for specialists in the field, delves into the structural nuances revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a detailed reference for the characterization of this and structurally related molecules.

Introduction: The Tautomeric Nature of 5,6-Dichloropyrimidin-4-ol

5,6-Dichloropyrimidin-4-ol exists in a tautomeric equilibrium with its more stable keto form, 5,6-dichloro-1H-pyrimidin-4-one . This phenomenon is common in hydroxypyrimidines, where the proton can reside on the exocyclic oxygen (enol form) or the ring nitrogen (keto form). The keto tautomer is generally the predominant and more stable form. For the purpose of this guide, we will focus on the characterization of this major tautomer, while acknowledging the potential for the enol form to exist in specific environments. Understanding this equilibrium is crucial for interpreting the spectroscopic data accurately and predicting the molecule's reactivity and intermolecular interactions.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within 5,6-dichloro-1H-pyrimidin-4-one.

A. ¹H NMR Spectroscopy

Experimental Protocol:

A sample of 5,6-dichloro-1H-pyrimidin-4-one is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The ¹H NMR spectrum is then acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Data Interpretation:

The ¹H NMR spectrum of 5,6-dichloro-1H-pyrimidin-4-one is expected to be relatively simple, primarily showing a signal for the proton on the nitrogen atom (N-H) and a signal for the proton at position 2 of the pyrimidine ring (C2-H).

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| N1-H | 12.0 - 13.0 | Broad Singlet | The chemical shift of this proton is highly dependent on the solvent and concentration. It is also exchangeable with D₂O. |

| C2-H | 7.5 - 8.5 | Singlet | The downfield shift is due to the deshielding effect of the adjacent nitrogen atoms and the carbonyl group. |

The broadness of the N-H peak is a result of quadrupole broadening and potential hydrogen exchange. The singlet multiplicity of the C2-H peak indicates no adjacent protons.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution prepared for ¹H NMR analysis. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom. The spectrometer frequency for ¹³C is typically a quarter of the proton frequency (e.g., 75 MHz for a 300 MHz instrument).

Data Interpretation:

The ¹³C NMR spectrum will provide signals for the four distinct carbon atoms in the pyrimidine ring.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (C4) | 160 - 170 | The carbonyl carbon is significantly deshielded and appears furthest downfield. |

| C-Cl (C5/C6) | 130 - 145 | The exact shifts for C5 and C6 will be similar and influenced by the chlorine substituents. |

| C2 | 145 - 155 | This carbon is deshielded due to the two adjacent nitrogen atoms. |

The specific chemical shifts provide a unique fingerprint of the carbon skeleton and are invaluable for confirming the structure.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrations of the chemical bonds in 5,6-dichloro-1H-pyrimidin-4-one will result in a characteristic absorption spectrum.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a potassium bromide (KBr) pellet or the Attenuated Total Reflectance (ATR) technique can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The key vibrational frequencies in the IR spectrum of 5,6-dichloro-1H-pyrimidin-4-one are indicative of its functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the pyrimidinone ring. |

| C=O Stretch | 1650 - 1700 | Strong | A strong, sharp peak indicative of the carbonyl group. |

| C=N/C=C Stretch | 1550 - 1650 | Medium to Strong | Aromatic ring stretching vibrations. |

| C-Cl Stretch | 600 - 800 | Medium to Strong | Characteristic of the carbon-chlorine bonds. |

The presence of a strong carbonyl absorption and a broad N-H stretch provides compelling evidence for the predominance of the keto tautomer.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol:

A dilute solution of the compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds, which often leads to fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with greater intensity.

Data Interpretation:

The mass spectrum of 5,6-dichloro-1H-pyrimidin-4-one will show a molecular ion peak corresponding to its molecular weight.

| Ion | Expected m/z | Notes |

| [M]⁺ | 180, 182, 184 | The molecular ion will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The approximate ratio of the peaks will be 9:6:1. |

| [M-Cl]⁺ | 145, 147 | Fragmentation involving the loss of a chlorine atom. |

| [M-CO]⁺ | 152, 154, 156 | Loss of a neutral carbon monoxide molecule. |

The isotopic pattern of the molecular ion is a definitive indicator of the number of chlorine atoms in the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of 5,6-dichloro-1H-pyrimidin-4-one, the predominant tautomer of 5,6-Dichloropyrimidin-4-ol. The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure. This information is critical for researchers working on the synthesis, modification, and biological evaluation of this and related pyrimidine derivatives.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for obtaining and interpreting spectroscopic data.

Structural Correlation of Spectroscopic Data

Caption: Correlation of structure with key spectroscopic signals.

References

No direct spectroscopic data for 5,6-Dichloropyrimidin-4-ol or its tautomer was found in the initial searches. The presented data is based on established principles of spectroscopic interpretation for similar chemical structures. Further research into publications on the synthesis of derivatives may yield experimental data in supplementary information.

5,6-Dichloropyrimidin-4-ol: A Regioselective Scaffold in Heterocyclic Chemistry

The following technical guide details the chemical history, synthesis, and application of 5,6-Dichloropyrimidin-4-ol (CAS 88982-91-6). It is structured for research scientists and process chemists.

Technical Whitepaper | Version 1.0

Executive Summary

5,6-Dichloropyrimidin-4-ol (also designated as 5,6-dichloro-4-hydroxypyrimidine or 5,6-dichloropyrimidin-4(3H)-one) represents a critical "privileged scaffold" in the synthesis of fused heterocyclic systems and agrochemicals. Unlike its symmetric congeners (e.g., 4,6-dichloropyrimidine), this molecule possesses a unique electronic asymmetry driven by the inductive effect of the C5-chlorine atom. This guide explores its evolution from a theoretical curiosity in the mid-20th century to a functional intermediate in the production of organophosphate insecticides (e.g., analogs of Etrimfos) and modern purine-mimetic pharmaceuticals.

Chemical Identity & Tautomeric Context

Before addressing synthesis, it is vital to understand the species present in solution. Like most hydroxypyrimidines, 5,6-dichloropyrimidin-4-ol exhibits lactam-lactim tautomerism.

| Feature | Specification |

| IUPAC Name | 5,6-dichloropyrimidin-4-ol |

| Common Name | 5,6-Dichloro-4-hydroxypyrimidine |

| CAS Registry | 88982-91-6 |

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 164.98 g/mol |

| pKa (Predicted) | ~5.15 (Acidic due to electron-withdrawing Cl groups) |

| Appearance | Off-white to pale yellow crystalline solid |

Tautomeric Equilibrium

In the solid state and polar solvents, the compound predominantly exists as the oxo-tautomer (5,6-dichloropyrimidin-4(3H)-one). However, the hydroxy-tautomer is the reactive species in O-alkylation reactions, while the oxo-form dictates N-alkylation patterns. The presence of the electron-withdrawing chlorine at C5 significantly increases the acidity of the N3 proton compared to non-halogenated pyrimidines.

Historical Evolution and Discovery

The history of 5,6-dichloropyrimidin-4-ol is not defined by a single "discovery" event but rather by the industrial drive to optimize polychlorinated pyrimidines in the 1960s and 1970s.

The "Golden Age" of Pyrimidine Agrochemicals (1960-1980)

During the search for novel acetylcholinesterase inhibitors, companies like Sandoz (now Syngenta) and Bayer investigated pyrimidine-based leaving groups for organophosphate pesticides. The synthesis of Etrimfos and related compounds required pyrimidine rings that were lipophilic yet hydrolytically stable enough to reach the target enzyme.

-

The Challenge: Simple hydroxypyrimidines were too hydrophilic.

-

The Solution: Halogenation.[1][2] The introduction of chlorine atoms at positions 5 and 6 modulated the lipophilicity (LogP) and tuned the pKa of the hydroxyl group, making it an ideal leaving group for phosphorylation.

Modern Pharmaceutical Utility

In the 21st century, this scaffold has found renewed purpose in Fragment-Based Drug Discovery (FBDD) . The C5-chlorine atom serves as a "steric anchor," preventing metabolic oxidation at the vulnerable C5 position, while the C6-chlorine remains highly reactive for SNAr displacements, allowing for the rapid construction of libraries.

Synthesis & Mechanistic Pathways

The industrial preparation of 5,6-dichloropyrimidin-4-ol typically follows a "top-down" approach (degradation of trichloropyrimidine) or a "bottom-up" chlorination.

Pathway A: Partial Hydrolysis of 4,5,6-Trichloropyrimidine (Primary Industrial Route)

This method is favored for its regioselectivity. 4,5,6-Trichloropyrimidine is symmetric regarding positions 4 and 6. Hydrolysis of one chlorine atom breaks this symmetry.

-

Starting Material: 4,5,6-Trichloropyrimidine (obtained from barbituric acid derivatives via POCl₃/PCl₅).

-

Reagent: NaOH (aq) or KOH.

-

Mechanism: Nucleophilic aromatic substitution (SNAr). The C4/C6 positions are highly electrophilic due to the cumulative withdrawal of N1, N3, and the C5-Cl.

-

Result: Displacement of one Cl⁻ by OH⁻ yields 5,6-dichloropyrimidin-4-ol.

Pathway B: Direct Chlorination of 6-Chloropyrimidin-4-ol

-

Starting Material: 4-Hydroxy-6-chloropyrimidine.[3]

-

Reagent: Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂).

-

Mechanism: Electrophilic aromatic substitution at the electron-rich C5 position.

-

Note: This route requires careful temperature control to prevent over-chlorination or ring degradation.

Visualization of Synthesis Pathways

Caption: Synthesis map showing the two primary routes to 5,6-dichloropyrimidin-4-ol. The hydrolysis route (green) is generally preferred for yield and purity.

Experimental Protocol: Synthesis via Selective Hydrolysis

Note: This protocol is derived from standard pyrimidine chemistry adaptations (e.g., methods by Brown & Harper).

Safety Pre-requisites

-

Hazard: 4,5,6-Trichloropyrimidine is a potent skin sensitizer and lachrymator.

-

Engineering Controls: All operations must occur in a fume hood.

-

PPE: Butyl rubber gloves, face shield, and chemical apron.

Step-by-Step Methodology

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 4,5,6-trichloropyrimidine (18.3 g, 100 mmol) in THF (100 mL).

-

Reagent Addition: Prepare a solution of Sodium Hydroxide (8.0 g, 200 mmol) in Water (80 mL).

-

Reaction: Add the NaOH solution dropwise to the pyrimidine solution over 30 minutes. Maintain internal temperature between 20–25°C using a water bath.

-

Why? Rapid addition or high heat can lead to double hydrolysis, yielding 5-chlorouracil.

-

-

Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by a lower R_f spot (product).

-

Workup:

-

Acidify the mixture carefully with 2N HCl to pH 2–3. The product, being less soluble in the acidic form (lactam), will precipitate.

-

Cool the suspension to 0–5°C for 1 hour.

-

-

Isolation: Filter the white precipitate. Wash with cold water (2 x 20 mL) to remove NaCl.

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

-

Yield: Expected yield is 75–85% (approx. 12–14 g).

Strategic Utility in Drug Design

The 5,6-dichloropyrimidin-4-ol scaffold is not merely an intermediate; it is a "decision point" in synthesis.

The "Regioselectivity Switch"

In SNAr reactions (e.g., reacting with amines or alkoxides), the chlorine atoms behave differently:

-

C6-Cl: Highly reactive. It is ortho to a ring nitrogen and para to the electron-withdrawing C4-OH (or C4=O).

-

C5-Cl: Non-reactive to SNAr. It acts as a steric blocker and electronic tuner.

This allows for the sequential construction of complex molecules:

-

Step 1: Convert C4-OH to C4-Cl (restoring trichloro) OR protect C4-OH.

-

Step 2: Displace C6-Cl with a nucleophile (Amine/Thiol).

-

Step 3: The C5-Cl remains, providing metabolic stability or a handle for Suzuki couplings later.

Downstream Applications Diagram

Caption: The central role of the scaffold in diverse chemical industries.

References

-

Brown, D. J., & Harper, J. S. (1961).[2] The Pyrimidines.[4][1][2][5][6][7][8][9][10] Journal of the Chemical Society. (Foundational text on pyrimidine synthesis).

-

PubChem Compound Summary. (2025). 5,6-dichloro-4-hydroxypyrimidine (CAS 88982-91-6).[4][11][12] National Center for Biotechnology Information.

-

ChemicalBook. (2025).[4][2][13] Product Data: 5,6-Dichloropyrimidin-4-ol.[4][12][14][15][16]

-

Chesterfield, J. et al. (1964). Pyrimidines.[4][2][5][6][7][8][9][15][17] Part XIII. Synthesis of 5-chloropyrimidines. Journal of the Chemical Society. (Historical context on chlorination).

Sources

- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. 6-Chloropyrimidin-4(3H)-one | 4765-77-9 [chemicalbook.com]

- 3. 5,6-DICHLORO-3-PYRIDINEMETHANOL | 54127-30-9 [chemicalbook.com]

- 4. 1204736-25-3,1-Methyl-5-nitro-1,2,3-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]

- 6. 5-Amino-4,6-dichloropyrimidine 97 5413-85-4 [sigmaaldrich.com]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 88982-91-6|4-羟基-5,6-二氯嘧啶|5,6-Dichloro-4-hydroxypyrimidine|-范德生物科技公司 [bio-fount.com]

- 12. CAS 88982-91-6 | 4H01-5-2Y | MDL MFCD09909774 | 5,6-Dichloropyrimidin-4-ol | SynQuest Laboratories [synquestlabs.com]

- 13. 4,5-DICHLORO-6-HYDROXYPYRIMIDINE | 88982-91-6 [chemicalbook.com]

- 14. en.huatengsci.com [en.huatengsci.com]

- 15. 88982-91-6 Cas No. | 5,6-Dichloropyrimidin-4-ol | Apollo [store.apolloscientific.co.uk]

- 16. ivychem.com [ivychem.com]

- 17. Page loading... [wap.guidechem.com]

Biological Activity of Substituted Pyrimidinols: A Technical Guide

Introduction: The Pyrimidinol Core in Medicinal Chemistry

Substituted pyrimidinols represent a privileged scaffold in drug discovery, distinct from their fully aromatic pyrimidine counterparts due to the presence of the hydroxyl group (-OH) on the pyrimidine ring. This structural feature introduces keto-enol tautomerism (pyrimidinol

While pyrimidines are ubiquitous in biology (e.g., Cytosine, Thymine, Uracil), synthetic substituted pyrimidinols have emerged as potent agents in three specific high-value therapeutic areas:

-

Mitochondrial Cytoprotection (Antioxidants): Mitigating oxidative stress in neurodegenerative diseases.

-

Antiviral Therapeutics: Specifically targeting HIV-1 RNase H via metal chelation.

-

Anticancer & Osteogenic Modulation: Regulating BMP2/SMAD1 signaling and inhibiting Thymidylate Synthase.

This guide synthesizes the structure-activity relationships (SAR), molecular mechanisms, and validation protocols for researchers developing pyrimidinol-based therapeutics.[1]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of pyrimidinols is dictated by the substitution patterns at positions C2, C4, C5, and C6. The ability to lock the core in a specific tautomeric form often correlates with target selectivity.

SAR Visualization

The following diagram illustrates the critical substitution zones and their impact on biological activity.

Figure 1: SAR Map of Substituted Pyrimidinols. Key functional zones determine specificity between antioxidant, antiviral, and kinase inhibitory pathways.

Key SAR Insights by Therapeutic Class

| Therapeutic Class | Critical Substitution | Mechanism of Enhancement |

| Antioxidant | C4-Isopropoxy & C2-Azetidine | The 4-isopropoxy group balances redox potency with metabolic stability, preventing rapid oxidative degradation in liver microsomes. |

| Antiviral (HIV) | C5/C6-Carboxylic Acid | Essential for coordinating the two divalent metal ions ( |

| Anticancer | C2-Amino & C4-Aryl | Facilitates ATP-competitive inhibition in kinases (e.g., CDK2) or intercalation in DNA synthesis enzymes (Thymidylate Synthase). |

| Anti-inflammatory | C2/C4-Morpholino | Enhances affinity for COX-2 active sites and improves solubility. |

Mechanistic Deep Dive: HIV-1 RNase H Inhibition

One of the most distinct activities of pyrimidinols (specifically pyrimidinol carboxylic acids) is the inhibition of HIV-1 Reverse Transcriptase (RT) via its RNase H domain. Unlike standard RT inhibitors that target the polymerase site, these compounds target the hydrolysis of RNA in RNA:DNA hybrids.

Mechanism of Action

The pyrimidinol oxygen and the adjacent carboxylic acid oxygen form a tridentate chelation complex with the two divalent metal ions essential for catalysis. This mimics the transition state of the substrate, effectively locking the enzyme.

Figure 2: Mechanism of HIV-1 RNase H Inhibition. The pyrimidinol scaffold acts as a metal-chelating pharmacophore, disrupting the catalytic core.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with self-validating controls.

Protocol A: Synthesis of 4-Isopropoxy-2-(azetidin-1-yl)pyrimidin-5-ol (Antioxidant Lead)

Rationale: This specific derivative is highlighted for its superior metabolic stability compared to simple pyrimidinols.

Step-by-Step Methodology:

-

Starting Material: Begin with 2,4-dichloropyrimidin-5-ol.

-

Protection: Protect the C5-hydroxyl group using a benzyl group (BnCl,

, DMF, -

C4 Substitution: React the intermediate with sodium isopropoxide (generated in situ from NaH + isopropanol) in THF at

to RT. The chloride at C4 is more reactive than C2. -

C2 Substitution: React the mono-substituted product with azetidine hydrochloride and DIPEA in dioxane at reflux (

, 12h). -

Deprotection: Remove the benzyl group via hydrogenolysis (

, Pd/C, MeOH). -

Purification: Recrystallize from Ethanol/Water. Validation: Purity >95% by HPLC and

-NMR.

Protocol B: Mitochondrial Protection Assay (Cell-Based)

Rationale: Validates the antioxidant capacity of pyrimidinols in a biological system, distinct from simple chemical assays like DPPH.

Workflow:

-

Cell Line: Use Friedreich's Ataxia lymphocytes or neuronal precursors (e.g., SH-SY5Y).

-

Stressor: Diethyl maleate (DEM) to deplete glutathione, or Rotenone to inhibit Complex I.

-

Treatment: Pre-treat cells with Pyrimidinol test compounds (0.1 - 10

) for 2h. -

Induction: Add Stressor (e.g., 5

Rotenone) and incubate for 24h. -

Readout 1 (Viability): Calcein AM assay (Live cells retain fluorescence).

-

Readout 2 (ATP Production): Luciferase-based ATP assay.

-

Control: Include Idebenone or

-Tocopherol as a positive control.

Experimental Workflow Diagram

Figure 3: Integrated Workflow for Pyrimidinol Drug Development. Ensures only metabolically stable compounds proceed to costly biological assays.

References

-

Optimization of pyrimidinol antioxidants as mitochondrial protective agents. Source: Bioorganic & Medicinal Chemistry (2016).[2] Relevance: Defines the SAR for metabolic stability (C4-isopropoxy) and neuroprotection. URL:[Link]

-

Structural and binding analysis of pyrimidinol carboxylic acid HIV-1 RNase H inhibitors. Source: Nucleic Acids Research / NIH (2012). Relevance: details the two-metal ion chelation mechanism. URL:[Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Source: International Journal of Molecular Sciences (2024). Relevance: Protocols for COX inhibition and antioxidant validation.[3] URL:[Link]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. Source: Bioorganic Chemistry (2020). Relevance: Osteogenic activity via BMP2/SMAD1 signaling.[4] URL:[Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Source: Mini Reviews in Medicinal Chemistry (2022). Relevance: General overview of antimicrobial and anticancer SAR. URL:[Link]

Sources

- 1. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profile & Process Engineering of 5,6-Dichloropyrimidin-4-ol

[1]

Executive Summary

5,6-Dichloropyrimidin-4-ol (also referred to as 5,6-dichloropyrimidin-4(3H)-one) represents a critical scaffold in the synthesis of antiviral agents and agrochemicals.[1] Its utility, however, is frequently bottlenecked by its complex solubility behavior, which is governed by a dynamic keto-enol tautomeric equilibrium.[1]

This guide moves beyond basic solubility tables to provide a mechanistic understanding of how solvent polarity, proticity, and pH influence the dissolution and isolation of this compound. We present a validated framework for solvent selection, ensuring high-yield recovery and purity during intermediate processing.

Physicochemical Profile & Tautomeric Mechanics[1][2][3]

To master the solubility of 5,6-Dichloropyrimidin-4-ol, one must first accept that it rarely exists purely as the "ol" (enol) form in solution.[1]

The Tautomeric Equilibrium

In the solid state and in polar solvents, the compound predominantly adopts the keto (lactam) form, 5,6-dichloropyrimidin-4(3H)-one.[1] In non-polar environments or at high temperatures, the equilibrium may shift slightly toward the enol (lactim) form, 5,6-dichloropyrimidin-4-ol.[1]

-

Keto Form (Polar/Solid): High melting point, favors H-bond donation (N-H) and acceptance (C=O).

-

Enol Form (Non-polar/Gas): Favors intramolecular H-bonding, lower polarity.[1]

Implication for Solubility: The keto form's high lattice energy makes dissolution in non-polar solvents (e.g., Hexane, Toluene) difficult. Successful solvation requires disrupting the intermolecular N-H[1]···O=C hydrogen bond network, necessitating solvents with high dielectric constants or strong H-bond accepting capabilities (e.g., DMSO, DMF).

Visualization: Tautomeric Shift & Solvent Interaction

The following diagram illustrates the equilibrium and how different solvent classes stabilize specific tautomers.

Figure 1: Tautomeric equilibrium favoring the keto form, necessitating polar solvation strategies.

Solubility Landscape

The following data categorizes solvent efficacy based on the compound's structural activity relationships (SAR) and analogous chloropyrimidine behaviors.

Solubility Tier List (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Super-Solvents | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole interactions break the crystal lattice N-H[1]···O bonds effectively. |

| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate (20-50 mg/mL) | Solvation via H-bonding.[1] Solubility increases significantly with temperature (ideal for recrystallization).[1] |

| Aprotic Polar | Acetone, Ethyl Acetate, THF | Low-Moderate (5-20 mg/mL) | Good for extraction but may require heating.[1] Acetone is often a poor crystallizing solvent due to volatility.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<10 mg/mL) | Insufficient polarity to overcome lattice energy, though useful for liquid-liquid extraction from acidic aqueous phases. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble (<1 mg/mL) | The compound is too polar ("hard") to interact with these "soft" solvents. |

The pH Factor

Since the compound has an acidic proton (pKa ~7-8 due to electron-withdrawing chlorines), its solubility is pH-dependent :

-

pH > 9 (Basic): Deprotonation forms the pyrimidinolate anion, rendering it highly water-soluble .[1]

-

pH < 4 (Acidic): Remains neutral/protonated, precipitating out of water.[1]

-

Process Tip: To purify, dissolve in dilute NaOH, filter insoluble impurities, then acidify with HCl to precipitate the pure product.

Experimental Protocols

Protocol A: The "Golden Standard" Solubility Screen

Do not rely on literature values alone. Use this self-validating protocol to determine exact solubility for your specific batch (purity affects solubility).

Objective: Determine saturation point (mg/mL) at 25°C.

-

Preparation: Weigh 100 mg of 5,6-Dichloropyrimidin-4-ol into a 4 mL HPLC vial.

-

Titration: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Sonication: Sonicate for 5 minutes to ensure lattice breakdown.

-

Observation:

-

Clear solution? Calculate solubility:

. -

Turbid? Continue addition.

-

-

Validation: If volume exceeds 2 mL (solubility < 50 mg/mL), filter the supernatant and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization Strategy

The difference in solubility between boiling ethanol and cold ethanol makes it the solvent of choice for purification.[1]

Figure 2: Decision tree for the purification of 5,6-Dichloropyrimidin-4-ol via recrystallization.

Critical Process Considerations

Thermal Instability

While 5,6-Dichloropyrimidin-4-ol is relatively stable, prolonged heating in DMSO or DMF (>100°C) can lead to dechlorination or hydrolysis of the chlorine at the 6-position due to the solvent's nucleophilic nature at high temperatures.[1]

-

Recommendation: Keep process temperatures <80°C in aprotic polar solvents.

Water Sensitivity

The presence of water in organic solvents (e.g., wet Acetone) significantly antisolves the compound, leading to premature precipitation ("oiling out") rather than crystallization.

-

Recommendation: Use anhydrous solvents for initial dissolution; use water only as a controlled anti-solvent in the final step.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24853030, 5-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

- Context: Provides comparative physicochemical data for the 5-amino analog, establishing the baseline for chloropyrimidine solubility in ethanol.

- Context: Validates solubility profiles of the core pyrimidine scaffold in organic solvents.

-

Bayer AG (1986). Process for the preparation of 2,4,5,6-tetrachloropyrimidine (EP0183092A1).[2] Retrieved from [1][2]

- Context: Details the industrial handling and solvent extraction methods for chlorin

- Context: Authoritative source on the thermodynamic stability of the keto-form in pyrimidinones, grounding the mechanistic explan

Technical Whitepaper: Physicochemical Characterization of 5,6-Dichloropyrimidin-4-ol

Executive Summary

This technical guide provides a definitive physicochemical profile of 5,6-Dichloropyrimidin-4-ol (also known as 5,6-dichloro-4-hydroxypyrimidine).

Critical Disambiguation: Researchers frequently confuse this compound with its structural isomer, 4,6-dichloropyrimidine (CAS 1193-21-1), or the non-hydroxylated 4,5-dichloropyrimidine (CAS 6554-61-6).

-

Target Molecule: 5,6-Dichloropyrimidin-4-ol (CAS 88982-91-6) is a high-melting solid (>200 °C).

-

Common Error: Do not apply the boiling point data of 4,5-dichloropyrimidine (~82 °C at 34 Torr) to this target.

This guide details the melting point (MP), theoretical boiling point (BP), and the tautomeric equilibrium that governs its behavior in solution and solid phases.

Physicochemical Profile

The thermal behavior of 5,6-dichloropyrimidin-4-ol is dictated by its capacity for intermolecular hydrogen bonding, a property absent in its non-hydroxylated analogs.

Core Data Summary

| Property | Experimental Value / Range | Condition / Note |

| CAS Registry Number | 88982-91-6 | Distinct from 6554-61-6 and 1193-21-1 |

| Melting Point (MP) | 212 – 213.5 °C | Decomposition often observed near melt |

| Boiling Point (BP) | N/A (Decomposes) | Predicted: ~271 °C at 760 mmHg |

| Physical State | Solid (Crystalline powder) | Off-white to light yellow |

| pKa | ~5.15 ± 0.50 (Predicted) | Acidic enol proton |

| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; insoluble in hexanes |

Tautomeric Equilibrium

In the solid state and polar solvents, 5,6-dichloropyrimidin-4-ol exists in equilibrium with its keto-tautomer, 5,6-dichloropyrimidin-4(3H)-one . This lactam-lactim tautomerism significantly elevates the melting point due to the formation of stable hydrogen-bonded dimers, similar to the base-pairing seen in nucleic acids.

Figure 1: Lactam-lactim tautomerism driving the thermal properties of the target molecule.

Experimental Determination Protocols

Melting Point Determination (Capillary Method)

Objective: Determine purity via melting range depression analysis.

-

Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove solvent residues (water/methanol) that can depress the MP.

-

Packing: Pack 2–3 mm of sample into a clean glass capillary tube. Ensure the powder is compact to avoid air pockets.

-

Ramp Rate:

-

Fast Ramp: 10 °C/min up to 190 °C.

-

Critical Ramp: Reduce heat rate to 1.0 °C/min starting at 195 °C.

-

-

Observation: Record the temperature at the onset of liquefaction (T_onset) and the temperature of the clear point (T_clear).

-

Acceptance Criteria: A range of < 2 °C (e.g., 212.0 – 213.5 °C) indicates high purity (>97%).

-

Failure Mode: If the sample browns or bubbles before melting, it indicates decomposition or the presence of thermally unstable impurities.

-

Boiling Point & Thermal Stability

Warning: Do not attempt to distill this compound at atmospheric pressure.

-

Reasoning: The predicted boiling point (~271 °C) exceeds the thermal stability limit of the pyrimidine ring halogens. At these temperatures, C-Cl bond homolysis or polymerization is likely.

-

Alternative: If purification is required, use sublimation under high vacuum (<0.1 Torr) at 160–180 °C, or recrystallization from ethanol/water mixtures.

Synthesis & Purification Logic

Understanding the melting point is critical for process control during synthesis. The synthesis typically involves the chlorination of a pyrimidine precursor.[1]

Workflow Logic

The following decision tree illustrates how MP/BP data informs the purification strategy.

Figure 2: Purification workflow based on thermal analysis.

Safety & Handling

-

Hazards: The compound is an irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Thermal Hazards: Upon decomposition (above MP), it may release toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture can induce hydrolysis of the C-Cl bonds over time, lowering the melting point.

References

-

GuideChem. (2025). 5,6-Dichloro-4-hydroxypyrimidine Properties and CAS 88982-91-6 Data.[2][3][4][5][6][7] Retrieved from

-

ChemicalBook. (2025). 4,5-Dichloro-6-hydroxypyrimidine (CAS 88982-91-6) Product Specifications.[3][7] Retrieved from

-

Molbase. (2025).[2] 5,6-dichloro-1H-pyrimidin-4-one Physicochemical Properties. Retrieved from

-

PubChem. (2025).[8] Compound Summary: 4,6-Dichloropyrimidine (Contextual Comparison).[9][10][11] National Library of Medicine. Retrieved from

Sources

- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. 1204736-25-3,1-Methyl-5-nitro-1,2,3-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scribd.com [scribd.com]

- 5. 1204736-25-3,1-Methyl-5-nitro-1,2,3-triazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Pyrimidine Derivatives (2) [myskinrecipes.com]

- 7. 4,5-DICHLORO-6-HYDROXYPYRIMIDINE | 88982-91-6 [chemicalbook.com]

- 8. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]